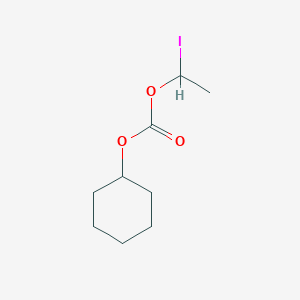
1-Iodoethyl cyclohexyl carbonate
Descripción general
Descripción
La bleomicina es un antibiótico glicopéptido derivado de la bacteria Streptomyces verticillus. Fue descubierto en 1966 por el microbiólogo Hamao Umezawa. La bleomicina se utiliza principalmente como agente quimioterapéutico para tratar varios tipos de cáncer, incluido el linfoma de Hodgkin, el linfoma no Hodgkin, el cáncer testicular, el cáncer de ovario y el cáncer cervical . Es conocida por su capacidad para inhibir la síntesis de ADN, lo que la hace efectiva para atacar las células cancerosas que se dividen rápidamente .
Métodos De Preparación
La bleomicina se produce mediante fermentación microbiana utilizando Streptomyces verticillus. El proceso de fermentación implica cultivar la bacteria en un medio rico en nutrientes bajo condiciones controladas. La producción se puede mejorar regulando las vías metabólicas involucradas en la biosíntesis de la bleomicina . El caldo de fermentación se somete entonces a procesos de extracción y purificación para aislar la bleomicina. Los métodos de producción industrial incluyen la optimización de las condiciones de fermentación, como la temperatura, el pH y los niveles de oxígeno, para maximizar el rendimiento .
Análisis De Reacciones Químicas
La bleomicina experimenta varias reacciones químicas, incluyendo oxidación y reducción. Una reacción notable es la formación de complejos de metalobleomicina cuando la bleomicina se une a iones metálicos como el hierro. Estos complejos generan especies reactivas de oxígeno que causan daño oxidativo al ADN . Los reactivos comunes utilizados en estas reacciones incluyen iones de cobre y ácido ascórbico . Los principales productos formados a partir de estas reacciones son roturas de una y dos hebras del ADN, que conducen a la muerte celular .
Aplicaciones en investigación científica
La bleomicina tiene una amplia gama de aplicaciones en investigación científica:
Aplicaciones Científicas De Investigación
Bleomycin has a wide range of scientific research applications:
Chemistry: Bleomycin is used in studies involving DNA cleavage and the development of DNA-targeting drugs.
Biology: It is used to investigate cellular responses to DNA damage and the mechanisms of DNA repair.
Medicine: Bleomycin is a key component in chemotherapy regimens for treating various cancers.
Industry: Bleomycin analogues are being developed to improve therapeutic efficacy and reduce toxicity.
Mecanismo De Acción
El principal mecanismo por el cual la bleomicina ejerce sus efectos es a través de la inhibición de la síntesis de ADN. La bleomicina se une al ADN y forma complejos con iones metálicos, como el hierro, lo que lleva a la generación de especies reactivas de oxígeno. Estas especies reactivas de oxígeno causan daño oxidativo al ADN, lo que resulta en roturas de una y dos hebras . La inhibición de la síntesis de ADN finalmente conduce a la muerte celular. La bleomicina también tiene algunos efectos inhibitorios sobre la síntesis de ARN y proteínas .
Comparación Con Compuestos Similares
La bleomicina es parte de una familia de antibióticos glicopéptidos que incluye compuestos similares como la pingyangmicina (bleomicina A5) y otros análogos de la bleomicina (A1–A6, B1–B5) . Estos compuestos comparten mecanismos de acción y vías de citotoxicidad similares, dependiendo de la generación de roturas del ADN para ejercer sus efectos anticancerígenos . La bleomicina es única en su combinación específica de estructuras glicopéptidas y su capacidad para formar complejos de metalobleomicina, lo que mejora su actividad de escisión del ADN .
Compuestos similares incluyen:
- Pingyangmicina (bleomicina A5)
- Bleomicina A1, A3, A4, A6
- Bleomicina B1, B3, B4, B5
La singularidad de la bleomicina reside en su estructura glicopéptida específica y su potente actividad de escisión del ADN, lo que la convierte en un valioso agente quimioterapéutico .
Propiedades
IUPAC Name |
cyclohexyl 1-iodoethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO3/c1-7(10)12-9(11)13-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBLBPRJIBIRBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)OC1CCCCC1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455557 | |
| Record name | 1-IODOETHYL CYCLOHEXYL CARBONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102672-57-1 | |
| Record name | 1-IODOETHYL CYCLOHEXYL CARBONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
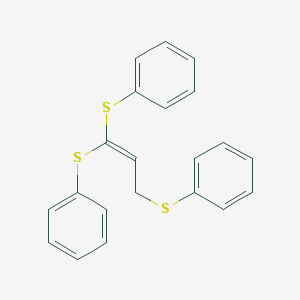
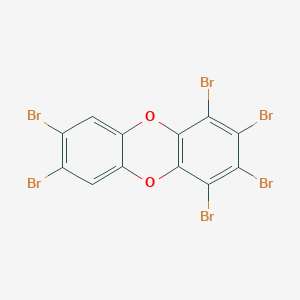
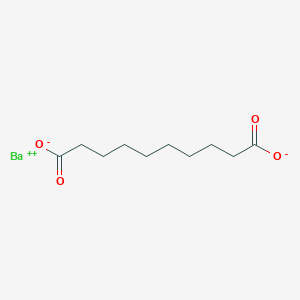
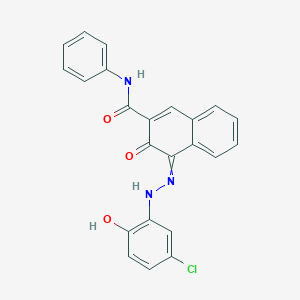
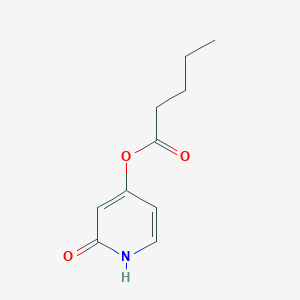
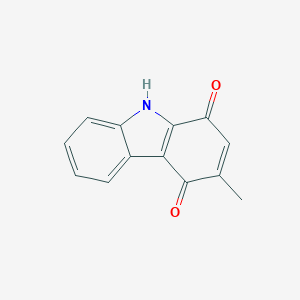

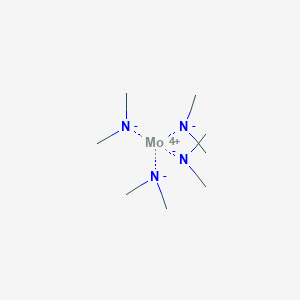
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one](/img/structure/B8936.png)
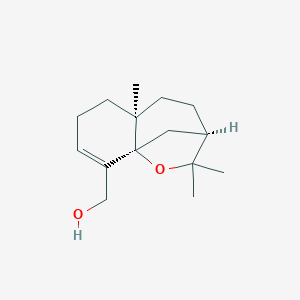
![N-[(4-chlorophenyl)methyl]dodecanamide](/img/structure/B8941.png)
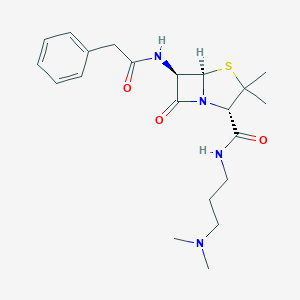
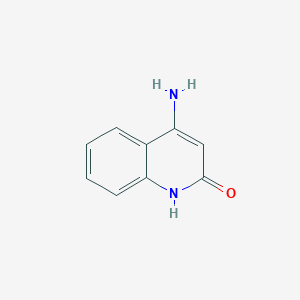
![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)
